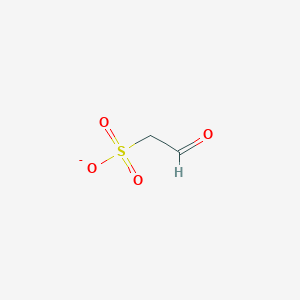
Sulfonatoacetaldehyde
Overview
Description
Sulfonatoacetaldehyde is an organosulfonate oxoanion that is the conjugate base of sulfoacetaldehyde; major species at pH 7.3. It is a conjugate base of a sulfoacetaldehyde.
Scientific Research Applications
Fluorescent Probes for Live-Cell Monitoring
Sulfonatoacetaldehyde is used in the development of fluorescent probes, specifically for monitoring sulfide in biological contexts. For example, a study developed selective sulphide-trapping fluorescent probes, SFP-1 and SFP-2, using a strategy involving sulphide addition to an aldehyde. These probes showed significant fluorescence increase and were used to monitor enzymatic H2S biogenesis and image free sulphide in living cells (Qian et al., 2011).
Role in Microbial Metabolism
Sulfoacetaldehyde, an intermediate of this compound, plays a role in microbial metabolism of sulfonates. A study highlighted that enzymes previously thought to act on sulfoacetaldehyde actually recognize its bisulfite adduct as a substrate (Gritzer et al., 2003).
Applications in Organocatalysis
This compound derivatives, specifically sulfones, are increasingly used in organocatalytic asymmetric reactions. Their versatility and ability to afford naked alkyls, along with easy removal, make them valuable in this field (Alba et al., 2010).
Sulfonation of Pyropolymeric Fibers
Research demonstrates the sulfonation of pyropolymeric fibers derived from phenol-formaldehyde resins using this compound. This process offers benefits like higher thermal stability and enhanced ion-exchange capability, which are not available with traditional polymeric ion-exchangers (Benak et al., 2002).
Enzymatic Conversion in Bacteria
Sulfoacetaldehyde is enzymatically converted into coenzyme M by cell-free extracts of methanogenic bacteria. This conversion plays a critical role in sulfur metabolism, revealing the biochemical potential of sulfoacetaldehyde in microbial systems (White, 1988).
Properties
IUPAC Name |
2-oxoethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O4S/c3-1-2-7(4,5)6/h1H,2H2,(H,4,5,6)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJIXCMSHWPJJE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3O4S- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



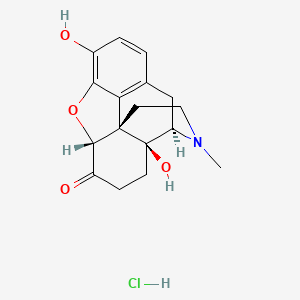
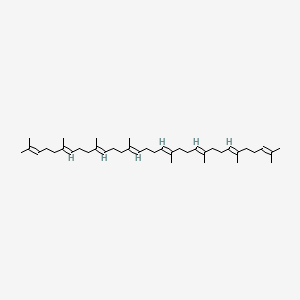

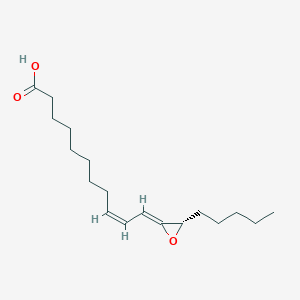
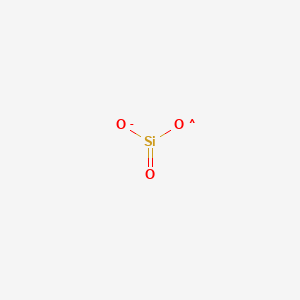


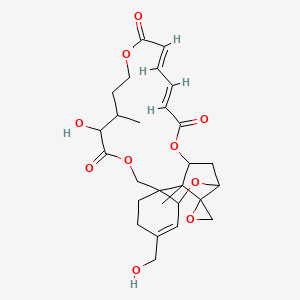

![N-[5-amino-1-[[1-[[9-benzyl-15-butan-2-yl-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-1-[2-[[2-[[3-hydroxy-2-[[3-methyl-2-(5-methylhexanoylamino)butanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide](/img/structure/B1231343.png)
![5'-nitro-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-1H-indole]one](/img/structure/B1231344.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-[(2,5-dimethylphenyl)thio]acetamide](/img/structure/B1231345.png)

